molecular formula C8H11NO3S2 B1532024 8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid CAS No. 1214654-03-1

8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid

Cat. No.: B1532024
CAS No.: 1214654-03-1
M. Wt: 233.3 g/mol
InChI Key: SOPRAOQYERTWOW-UHFFFAOYSA-N
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Description

8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid, also known as MOTHIC acid, is an organic compound. It is used in proteomics research . The molecular formula is C8H11NO3S2 and the molecular weight is 233.31 .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 15 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring . It also contains 1 aliphatic carboxylic acid and 1 aliphatic tertiary amide .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds with a tetracyclic structure incorporating thiazolopyrazine and quinolone, closely related to the target compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have shown more potent activity than ofloxacin, a popular quinolone antibiotic, especially against methicillin-resistant Staphylococcus aureus (MRSA) isolates. This suggests that modifications to the tetracyclic thiazolopyrazine skeleton, similar to the structural elements in the target molecule, could enhance antibacterial properties (Inoue et al., 1994; Jinbo et al., 1994).

Antioxidant and Cytotoxic Activities

Derivatives of thiomorpholine, a component of the target compound, have been studied for their antioxidant and cytotoxic activities. Certain N-azole substituted thiomorpholine derivatives exhibit notable radical scavenging activity, surpassing that of ascorbic acid, and significant cytotoxic activity against cancer cell lines, highlighting their potential in developing new antioxidant and anticancer therapies (Reddy et al., 2014).

Antimicrobial and Antituberculosis Activities

Compounds featuring thiazolo and carboxylic acid functionalities have been evaluated for their antimicrobial and antituberculosis activities. Studies include the synthesis of pyridines and pyrazines substituted with oxadiazole and thiadiazole derivatives, demonstrating activity against Mycobacterium tuberculosis. This suggests the potential for compounds with similar structural features to contribute to the treatment of tuberculosis and other microbial infections (Gezginci et al., 1998).

Anticancer Activity

Further research into derivatives of quinoline carboxylic acids has explored their anticancer potential, particularly against breast cancer cell lines. The synthesis of new derivatives and their evaluation against cancer cells indicate the relevance of the carboxylic acid moiety, present in the target compound, for developing effective anticancer agents (Gaber et al., 2021).

Properties

IUPAC Name

8a-methyl-5-oxo-3,8-dihydro-2H-[1,3]thiazolo[2,3-c][1,4]thiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c1-8-4-13-3-6(10)9(8)5(2-14-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPRAOQYERTWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CSCC(=O)N1C(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid
Reactant of Route 2
8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid
Reactant of Route 3
8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid
Reactant of Route 4
8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid
Reactant of Route 5
8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid
Reactant of Route 6
8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid

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